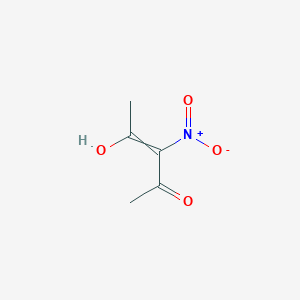![molecular formula C21H29NO2S B15159734 2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) CAS No. 675132-95-3](/img/structure/B15159734.png)
2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) is an organic compound that belongs to the class of sulfanyl-substituted phenyl derivatives This compound is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a butyl chain and an azanediyl group The azanediyl group is linked to two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) can be achieved through a multi-step process involving the following key steps:
Formation of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced by reacting a phenyl halide with a thiol in the presence of a base, such as sodium hydroxide, under reflux conditions.
Attachment to the Phenyl Ring: The phenylsulfanyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Formation of the Butyl Chain: The butyl chain can be introduced by reacting the phenylsulfanyl-substituted phenyl compound with a butyl halide in the presence of a base, such as potassium carbonate, under reflux conditions.
Introduction of the Azanediyl Group: The azanediyl group can be introduced by reacting the butyl-substituted phenyl compound with an amine, such as ethylenediamine, under reflux conditions.
Formation of the Ethan-1-ol Groups: The ethan-1-ol groups can be introduced by reacting the azanediyl-substituted compound with an alcohol, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) typically involves large-scale synthesis using the same key steps as described above. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfanyl group is oxidized to form a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, where the phenylsulfanyl group is reduced to form a thiol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group is replaced by other nucleophiles, such as halides or amines. Common reagents include sodium halides and primary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Sodium halides, primary amines, dimethylformamide, and acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halide-substituted or amine-substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and proteins, leading to the inhibition of their activity. The azanediyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The ethan-1-ol groups can participate in hydrogen bonding and hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) can be compared with other similar compounds, such as:
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(propan-1-ol): This compound has propan-1-ol groups instead of ethan-1-ol groups, which may affect its solubility and reactivity.
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(butan-1-ol): This compound has butan-1-ol groups instead of ethan-1-ol groups, which may influence its hydrophobicity and biological activity.
2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(pentan-1-ol): This compound has pentan-1-ol groups instead of ethan-1-ol groups, which may alter its pharmacokinetic properties and therapeutic potential.
The uniqueness of 2,2’-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol) lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylsulfanyl group provides potential for diverse chemical reactions, while the azanediyl and ethan-1-ol groups enhance its binding affinity and specificity for molecular targets.
Propiedades
Número CAS |
675132-95-3 |
|---|---|
Fórmula molecular |
C21H29NO2S |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
2-[2-hydroxyethyl-[4-[4-(phenylsulfanylmethyl)phenyl]butyl]amino]ethanol |
InChI |
InChI=1S/C21H29NO2S/c23-16-14-22(15-17-24)13-5-4-6-19-9-11-20(12-10-19)18-25-21-7-2-1-3-8-21/h1-3,7-12,23-24H,4-6,13-18H2 |
Clave InChI |
ZOJZIMATHCFJKE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)CCCCN(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


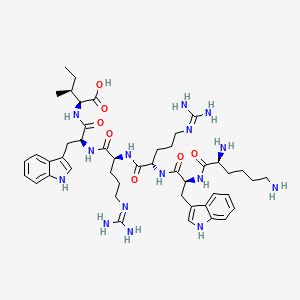
![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
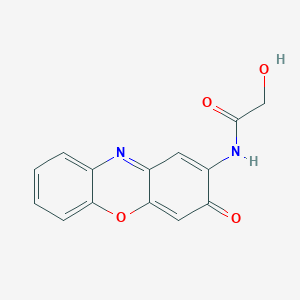
![1H-Isoindole-1,3(2H)-dione, 2-[2-[4-(trifluoromethyl)phenyl]-1-aziridinyl]-](/img/structure/B15159673.png)
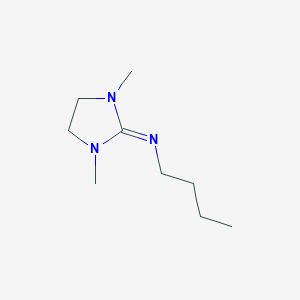
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
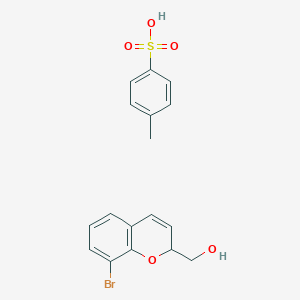
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)
acetyl}glycine](/img/structure/B15159713.png)
![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
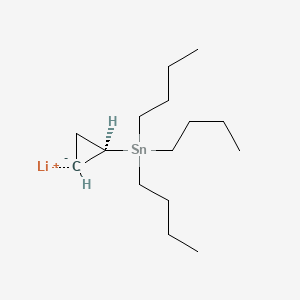
methanone](/img/structure/B15159740.png)
